Cas no 115664-39-6 (3-Carboxy Detomidine)

3-Carboxy Detomidine 化学的及び物理的性質
名前と識別子
-
- 3-(1H-imidazol-5-ylmethyl)-2-methyl-Benzoic acid
- 3-Carboxy Detomidine
- 3-(1H-IMIDAZOL-4-YLMETHYL)-2-METHYL-BENZOIC ACID
- Benzoic acid,3-(1H-imidazol-5-ylmethyl)-2-methyl-
- 3-(1H-Imidazol-5-ylmethyl)-2-methylbenzoic acid
- detomidine 3-carboxylic acid
- HY-135895
- 115664-39-6
- DTXSID90151156
- AKOS030254686
- CS-0116113
- 3-((1H-Imidazol-5-yl)methyl)-2-methylbenzoic acid
- Detomidine carboxylic acid
- Benzoic acid, 3-(1H-imidazol-5-ylmethyl)-2-methyl-
- FT-0664302
- Benzoic acid, 3-(1H-imidazol-4-ylmethyl)-2-methyl-
- 3-(1H-Imidazol-4-ylmethyl)-2-methylbenzoic acid
- 3-((1H-Imidazol-5-yl)methyl)-2-methylbenzoicacid
- 3-CarboxyDetomidine-13C,15N2
-
- インチ: InChI=1S/C12H12N2O2/c1-8-9(5-10-6-13-7-14-10)3-2-4-11(8)12(15)16/h2-4,6-7H,5H2,1H3,(H,13,14)(H,15,16)
- InChIKey: UYLYCKVCJPJDEL-UHFFFAOYSA-N
- ほほえんだ: N1C(CC2=CC=CC(C(O)=O)=C2C)=CN=C1
計算された属性
- せいみつぶんしりょう: 216.09000
- どういたいしつりょう: 216.09
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66A^2
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: Not available
- ふってん: 499.6±33.0 °C at 760 mmHg
- フラッシュポイント: Not available
- 屈折率: 1.625
- PSA: 65.98000
- LogP: 2.00710
3-Carboxy Detomidine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
3-Carboxy Detomidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C177915-25mg |
3-Carboxy Detomidine |
115664-39-6 | 25mg |
$ 1057.00 | 2023-04-18 | ||
TRC | C177915-10mg |
3-Carboxy Detomidine |
115664-39-6 | 10mg |
$ 438.00 | 2023-09-08 | ||
TRC | C177915-5mg |
3-Carboxy Detomidine |
115664-39-6 | 5mg |
$ 234.00 | 2023-09-08 | ||
A2B Chem LLC | AA21476-5mg |
Benzoic acid, 3-(1H-imidazol-5-ylmethyl)-2-methyl- |
115664-39-6 | 5mg |
$348.00 | 2024-04-20 | ||
A2B Chem LLC | AA21476-50mg |
Benzoic acid, 3-(1H-imidazol-5-ylmethyl)-2-methyl- |
115664-39-6 | 50mg |
$1847.00 | 2024-04-20 | ||
A2B Chem LLC | AA21476-10mg |
Benzoic acid, 3-(1H-imidazol-5-ylmethyl)-2-methyl- |
115664-39-6 | 10mg |
$546.00 | 2024-04-20 | ||
TRC | C177915-2mg |
3-Carboxy Detomidine |
115664-39-6 | 2mg |
$ 167.00 | 2023-04-18 | ||
TRC | C177915-50mg |
3-Carboxy Detomidine |
115664-39-6 | 50mg |
$ 1777.00 | 2023-09-08 |
3-Carboxy Detomidine 関連文献
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
3-Carboxy Detomidineに関する追加情報
Introduction to 3-Carboxy Detomidine (CAS No: 115664-39-6)
3-Carboxy Detomidine, with the chemical registration number CAS No 115664-39-6, is a derivative of the synthetic compound detomidine, which has garnered significant attention in the field of pharmaceutical research and veterinary medicine. This compound belongs to the class of alpha-2 adrenergic agonists, a category of drugs known for their ability to produce sedative and anesthetic effects. The introduction of carboxylic acid functionality into the detomidine structure not only modifies its pharmacological properties but also opens up new avenues for therapeutic applications.
The synthesis and characterization of 3-Carboxy Detomidine have been subjects of extensive research due to its potential in modulating central nervous system activity. Unlike its parent compound, detomidine, the carboxylated derivative exhibits enhanced solubility and improved bioavailability, making it a promising candidate for intravenous administration in clinical settings. This attribute is particularly significant in scenarios where rapid onset and prolonged duration of action are required, such as in emergency veterinary care.
Recent studies have highlighted the role of 3-Carboxy Detomidine in preclinical models as a potent sedative agent. Research conducted on animal models has demonstrated that this compound can effectively reduce anxiety and stress without causing significant respiratory depression. This is a critical factor, as many sedatives used in veterinary medicine can pose risks to respiratory function if not carefully dosed. The unique pharmacokinetic profile of 3-Carboxy Detomidine suggests that it may offer a safer alternative to existing treatments.
The structural modification introduced by the carboxy group also influences the metabolic pathways of 3-Carboxy Detomidine. Comparative metabolic studies have shown that this derivative is metabolized more slowly than detomidine, leading to a prolonged half-life. This extended duration of action could be particularly beneficial in situations where sustained sedation is necessary, such as during complex surgical procedures or prolonged monitoring periods.
In addition to its sedative properties, 3-Carboxy Detomidine has shown potential in pain management research. Preclinical trials have indicated that when administered alongside analgesics, this compound can enhance pain relief without exacerbating side effects. This synergistic effect could make it a valuable adjuvant therapy in both human and veterinary medicine.
The development of 3-Carboxy Detomidine has also spurred interest in its potential use as an anesthetic agent. Studies have explored its efficacy in combination with other anesthetics to achieve deeper levels of anesthesia with reduced dosages of primary anesthetics. This could lead to cost savings and minimized exposure to potentially toxic substances during surgical procedures.
The regulatory landscape for 3-Carboxy Detomidine is still evolving, with ongoing clinical trials assessing its safety and efficacy in human patients. However, preliminary findings from veterinary studies have been encouraging enough to warrant further investigation into its therapeutic applications. Regulatory bodies are closely monitoring these developments, with an emphasis on ensuring that any new drug candidates meet stringent safety standards before entering clinical practice.
The future prospects for 3-Carboxy Detomidine appear promising, with researchers exploring novel formulations and delivery methods to optimize its therapeutic potential. Advances in drug delivery systems, such as nanoparticles and targeted release mechanisms, could further enhance the efficacy and safety of this compound. Additionally, investigating its interactions with other therapeutic agents may uncover new synergistic effects that could expand its medical applications.
In conclusion, 3-Carboxy Detomidine (CAS No: 115664-39-6) represents a significant advancement in the field of alpha-2 adrenergic agonists. Its unique pharmacological properties, combined with promising preclinical findings, position it as a strong candidate for future therapeutic use in both human and veterinary medicine. As research continues to uncover new applications and refine its formulations, 3-Carboxy Detomidine is poised to make substantial contributions to medical science.
115664-39-6 (3-Carboxy Detomidine) 関連製品
- 42528-66-5(1-(3-aminophenyl)-2-methylpropan-1-one hydrochloride)
- 1805453-49-9(5-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-carboxaldehyde)
- 532928-01-1(L-SERINE, N-[(HEXYLAMINO)CARBONYL]-, ETHYL ESTER)
- 2680703-77-7(1-ethynyl-2-azabicyclo3.1.1heptane)
- 2138188-22-2(1-Azabicyclo[2.2.2]octane-3-sulfonamide, N-methyl-)
- 721891-31-2(N-[5-[[(3-Bromo-4-methoxyphenyl)amino]sulfonyl]-2-chlorophenyl]-2-chloro-3-pyridinecarboxamide)
- 1805529-90-1(6-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile)
- 2172528-39-9(3-5-(aminomethyl)piperidin-3-ylbenzoic acid)
- 66142-76-5(PHENOL, 3-ETHYL-2,6-DIMETHYL-)
- 1805687-90-4(3-Bromo-1-(4-ethoxy-3-hydroxyphenyl)propan-1-one)




